![molecular formula C48H39N7O18 B13587614 4-(4-{2-[Bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoicacid](/img/structure/B13587614.png)
4-(4-{2-[Bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-{2-[bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoic acid is a complex organic compound characterized by multiple functional groups, including carboxylic acid, nitro, and amide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2-[bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoic acid typically involves multiple steps, including the formation of intermediate compounds The process often starts with the nitration of a suitable aromatic precursor to introduce nitro groups
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
化学反応の分析
Types of Reactions
4-(4-{2-[bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions due to its multiple functional groups.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: As a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism by which 4-(4-{2-[bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoic acid exerts its effects depends on its interaction with molecular targets. The nitro and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with proteins, potentially inhibiting or modifying their activity. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.
類似化合物との比較
Similar compounds include:
4-(4-{2-[bis(2-{4-[(4-carboxy-2-aminophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-aminobenzoic acid: Differing by the presence of amino groups instead of nitro groups.
4-(4-{2-[bis(2-{4-[(4-carboxy-2-hydroxyphenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-hydroxybenzoic acid: Differing by the presence of hydroxy groups instead of nitro groups.
特性
分子式 |
C48H39N7O18 |
|---|---|
分子量 |
1001.9 g/mol |
IUPAC名 |
4-[[4-[2-[bis[2-[4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy]ethyl]amino]ethoxy]benzoyl]amino]-3-nitrobenzoic acid |
InChI |
InChI=1S/C48H39N7O18/c56-43(49-37-16-7-31(46(59)60)25-40(37)53(65)66)28-1-10-34(11-2-28)71-22-19-52(20-23-72-35-12-3-29(4-13-35)44(57)50-38-17-8-32(47(61)62)26-41(38)54(67)68)21-24-73-36-14-5-30(6-15-36)45(58)51-39-18-9-33(48(63)64)27-42(39)55(69)70/h1-18,25-27H,19-24H2,(H,49,56)(H,50,57)(H,51,58)(H,59,60)(H,61,62)(H,63,64) |
InChIキー |
NHHKODNWTCUQES-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])OCCN(CCOC3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)C(=O)O)[N+](=O)[O-])CCOC5=CC=C(C=C5)C(=O)NC6=C(C=C(C=C6)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide](/img/structure/B13587533.png)
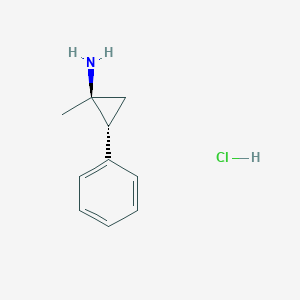
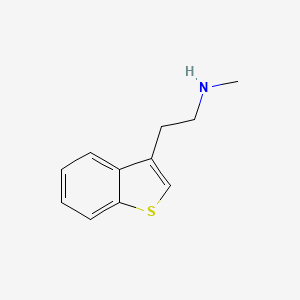
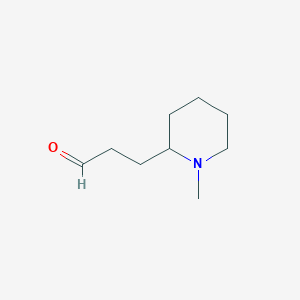


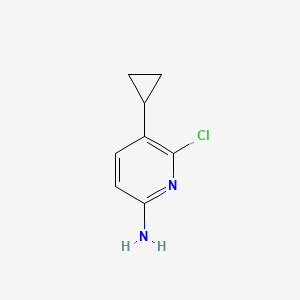


![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
![3-[3-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13587583.png)

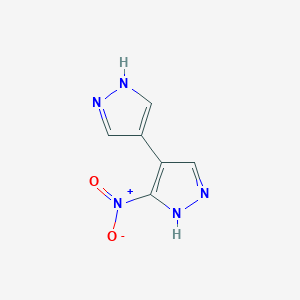
![3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13587604.png)
